Desethyl Candesartan Cilexetil

描述

Desethyl Candesartan Cilexetil is a derivative of Candesartan Cilexetil, which is an ester prodrug of Candesartan. Candesartan is a potent angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. This compound is one of the degradation products of Candesartan Cilexetil and has been identified in various stability and forced degradation studies .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Desethyl Candesartan Cilexetil involves the hydrolysis of Candesartan Cilexetil under specific conditions. The process typically includes:

Alkaline Hydrolysis: Candesartan Cilexetil is subjected to an alkaline medium, leading to the cleavage of the ester bond and formation of this compound.

Reaction Conditions: The reaction is carried out at a controlled temperature and pH to ensure the selective formation of this compound.

Industrial Production Methods: While the industrial production of this compound is not as common as its parent compound, the methods used for its synthesis can be adapted for large-scale production. This involves optimizing the reaction conditions to maximize yield and purity.

化学反应分析

Types of Reactions: Desethyl Candesartan Cilexetil undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form oxo derivatives.

Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.

Substitution: It can undergo substitution reactions, particularly at the tetrazole ring, leading to the formation of various analogs.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

Oxo Derivatives: Formed through oxidation.

Substituted Analogs: Formed through substitution reactions at the tetrazole ring.

科学研究应用

Pharmacological Properties

- Mechanism of Action :

- Bioavailability :

Clinical Applications

This compound has been investigated for several clinical applications:

- Hypertension Management :

- Heart Failure Treatment :

- Metabolite Monitoring :

Research Findings

Several studies have documented the pharmacokinetics and therapeutic effects of this compound:

- A randomized crossover study evaluated the bioequivalence of different formulations of Candesartan Cilexetil tablets in healthy volunteers. The results indicated that both formulations produced similar plasma concentrations of Desethyl Candesartan, affirming their therapeutic equivalence .

- A study published in PubMed highlighted the importance of Desethyl Candesartan as a marker for monitoring treatment outcomes in hypertensive patients. It suggested that measuring this metabolite could enhance personalized treatment approaches .

Case Studies

-

Case Study on Hypertension :

- A clinical trial involving patients with resistant hypertension demonstrated significant reductions in systolic and diastolic blood pressure after treatment with both Candesartan and its metabolite. The trial emphasized the importance of monitoring Desethyl levels to tailor dosages effectively.

-

Heart Failure Management :

- In a cohort study focusing on heart failure patients, those treated with combinations including Desethyl Candesartan showed improved outcomes compared to those receiving standard care alone. This supports its role in enhancing cardiovascular health alongside traditional therapies.

作用机制

Desethyl Candesartan Cilexetil exerts its effects by interacting with the angiotensin II type 1 (AT1) receptors. It competes with angiotensin II for binding to these receptors, thereby blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to a reduction in blood pressure and alleviation of the workload on the heart .

相似化合物的比较

Candesartan Cilexetil: The parent compound, which is a prodrug of Candesartan.

1 N -ethyl Candesartan Cilexetil: Another degradation product with similar properties.

2 N -ethyl Candesartan Cilexetil: A regioisomer of 1 N -ethyl Candesartan Cilexetil.

Uniqueness: Desethyl Candesartan Cilexetil is unique due to its specific degradation pathway and the resulting structural modifications. It serves as an important marker in stability studies and provides insights into the degradation behavior of Candesartan Cilexetil .

生物活性

Desethyl Candesartan Cilexetil, a metabolite of the angiotensin II receptor blocker (ARB) candesartan cilexetil, plays a significant role in the pharmacological effects associated with blood pressure regulation and cardiovascular health. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of this compound

This compound is formed through the hydrolysis of its parent compound, candesartan cilexetil, during gastrointestinal absorption. Its chemical structure is represented as and it exhibits properties characteristic of ARBs, primarily focusing on the antagonism of the angiotensin II type 1 (AT1) receptor.

This compound functions as an insurmountable antagonist at the AT1 receptor. This action leads to:

- Vasodilation : By blocking angiotensin II's vasoconstrictive effects, it promotes relaxation of blood vessels.

- Reduction in Aldosterone Secretion : Decreasing aldosterone levels helps in managing fluid retention and blood pressure.

- End Organ Protection : Studies indicate that it may provide protective effects against organ damage due to hypertension, such as left ventricular hypertrophy and renal dysfunction .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

- Absorption : Following oral administration of candesartan cilexetil, Desethyl Candesartan is rapidly formed and reaches peak plasma concentrations.

- Half-Life : The compound exhibits a prolonged half-life, contributing to sustained antihypertensive effects.

- Bioavailability : It has been shown to have similar bioavailability to other ARBs, with effective plasma concentrations achieved within therapeutic ranges .

Clinical Studies and Findings

Numerous studies have evaluated the efficacy and safety of this compound in various populations:

- Hypertension Management : Clinical trials demonstrate that Desethyl Candesartan effectively lowers blood pressure in patients with essential hypertension. Doses ranging from 4 mg to 16 mg have shown significant reductions in diastolic and systolic blood pressure compared to placebo .

- Safety Profile : The side effect profile is comparable to placebo, indicating good tolerability among patients. Adverse events are minimal, making it a preferred choice for long-term management .

Comparative Analysis with Other ARBs

The following table summarizes key characteristics of Desethyl Candesartan compared to other ARBs:

| Compound Name | Mechanism | Efficacy (mg) | Side Effects |

|---|---|---|---|

| Desethyl Candesartan | AT1 receptor antagonist | 4 - 16 | Minimal |

| Losartan | AT1 receptor antagonist | 50 | Mild dizziness |

| Irbesartan | AT1 receptor antagonist | 150 | Fatigue |

| Telmisartan | AT1 receptor antagonist | 40 | Headache |

Case Studies

Several case studies have highlighted the clinical relevance of Desethyl Candesartan:

- Case Study on Elderly Patients : In a cohort study involving elderly hypertensive patients, treatment with Desethyl Candesartan resulted in significant improvements in cognitive function alongside blood pressure control .

- Diabetic Nephropathy : A randomized controlled trial showed that patients with diabetic nephropathy who received treatment with Desethyl Candesartan experienced reduced proteinuria and improved renal function markers .

属性

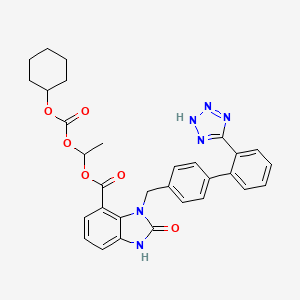

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N6O6/c1-19(42-31(40)43-22-8-3-2-4-9-22)41-29(38)25-12-7-13-26-27(25)37(30(39)32-26)18-20-14-16-21(17-15-20)23-10-5-6-11-24(23)28-33-35-36-34-28/h5-7,10-17,19,22H,2-4,8-9,18H2,1H3,(H,32,39)(H,33,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJMFQHOVKQHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC(=O)OC6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869631-11-8 | |

| Record name | Desethyl candesartan cilexetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869631118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESETHYL CANDESARTAN CILEXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC6R5VA63B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What analytical techniques were employed to characterize Desethyl Candesartan Cilexetil and other impurities?

A1: The research paper [] describes the utilization of advanced analytical techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to effectively identify and characterize this compound and four other potential degradation impurities present in Candesartan Cilexetil tablets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。